molecular formula C14H10ClFO2 B066406 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde CAS No. 172932-10-4

4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde

Cat. No.: B066406
CAS No.: 172932-10-4
M. Wt: 264.68 g/mol
InChI Key: WOUZCDNRKXWPDY-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol It is characterized by the presence of a benzaldehyde group substituted with a 2-chloro-6-fluorobenzyloxy moiety

Preparation Methods

The synthesis of 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the efficient production of this compound .

Chemical Reactions Analysis

4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into the medicinal properties of derivatives of this compound is ongoing.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The pathways involved can vary based on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both chlorine and fluorine substituents, which can impart distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-13-2-1-3-14(16)12(13)9-18-11-6-4-10(8-17)5-7-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUZCDNRKXWPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352781
Record name 4-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172932-10-4
Record name 4-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172932-10-4
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